molecular formula C15H15N3O3 B11801986 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole

5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole

Cat. No.: B11801986
M. Wt: 285.30 g/mol
InChI Key: SIXLPLUXLSAVQJ-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxy-3-methoxyphenyl group at position 5 and a furan-2-yl moiety at position 2. This structure combines electron-rich aromatic systems (methoxy and ethoxy substituents) with the π-deficient triazole ring, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-yl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H15N3O3/c1-3-20-11-7-6-10(9-13(11)19-2)14-16-15(18-17-14)12-5-4-8-21-12/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

SIXLPLUXLSAVQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CO3)OC

Origin of Product

United States

Biological Activity

5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and potential mechanisms of action.

Structure and Properties

The molecular formula of this compound is C15H15N3O3C_{15}H_{15}N_3O_3 with a molecular weight of approximately 285.30 g/mol. The structure features a triazole ring, which is known for its biological activity.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial activity. A study highlighted the effectiveness of various triazole compounds against both Gram-positive and Gram-negative bacteria. For instance, compounds with substituents at the 4-position of the triazole ring demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound0.25 - 32S. aureus, E. coli
Ciprofloxacin0.5S. aureus
Levofloxacin0.5E. coli

The Minimum Inhibitory Concentration (MIC) values indicate that the triazole compound exhibits comparable or superior activity against certain bacterial strains compared to standard antibiotics like ciprofloxacin and levofloxacin .

Antifungal Activity

The antifungal properties of triazoles are well-documented, particularly in the treatment of fungal infections like candidiasis and aspergillosis. The compound was tested against various fungal strains, showing promising results in inhibiting fungal growth.

Table 2: Antifungal Activity

CompoundMIC (µg/mL)Fungal Strain
This compound0.5 - 16C. albicans
Fluconazole1C. albicans

These findings suggest that this triazole derivative could serve as an effective antifungal agent .

Anticancer Activity

Recent studies have also explored the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Compound
NCI-H4601.1This compound
HCT-151.6This compound

The IC50 values indicate that the compound exhibits moderate antiproliferative activity against these cancer cell lines .

The biological activities of triazoles can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many triazoles inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA or inhibit DNA gyrase, leading to cell death in bacteria and cancer cells.
  • Immune Modulation : Certain studies suggest that triazoles can modulate immune responses by influencing cytokine production.

Case Studies

A case study involving a series of synthesized triazole derivatives demonstrated improved antibacterial efficacy against resistant strains of bacteria when compared to traditional antibiotics. The study noted that modifications at specific positions on the triazole ring significantly enhanced biological activity .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole exhibits significant antibacterial and antifungal activities. A study demonstrated that triazole compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics and antifungals .

Anti-inflammatory and Analgesic Effects

Triazoles have been associated with anti-inflammatory and analgesic properties. In vivo studies have shown that derivatives like this compound can reduce inflammation and pain in animal models. This suggests potential therapeutic applications in treating conditions such as arthritis and chronic pain disorders .

Anticancer Potential

Recent research has explored the anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in cancer cells through various molecular pathways .

Pesticide Development

The compound's efficacy as a pesticide is notable. Triazoles are widely researched for their ability to control fungal diseases in crops. The specific compound has been evaluated for its effectiveness against common agricultural pathogens, showing reduced disease incidence and increased crop yield in field trials .

Herbicide Activity

In addition to fungicidal properties, triazole derivatives are being investigated for herbicidal applications. The compound has demonstrated selective toxicity towards certain weed species without harming crop plants, making it a candidate for developing new herbicides .

Polymer Chemistry

This compound can be utilized in synthesizing novel polymeric materials. Its unique structural features allow it to act as a monomer or additive in polymer formulations, potentially enhancing material properties such as thermal stability and mechanical strength .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial/fungal growth
Anti-inflammatoryReduction of inflammation
AnalgesicPain relief in animal models
AnticancerInduction of apoptosis
HerbicideSelective weed control
  • Antimicrobial Efficacy Study :
    A study published in 2019 evaluated the antimicrobial activity of various triazoles against pathogenic bacteria and fungi. The results indicated that this compound exhibited significant inhibitory effects on multiple strains, suggesting its potential use in clinical settings .
  • Field Trials on Herbicidal Activity :
    Field trials conducted on crops treated with the compound showed a marked reduction in weed populations compared to untreated controls. The trials highlighted its potential as an environmentally friendly herbicide alternative .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s NH group and nitrogen atoms serve as nucleophilic sites:

Reaction TypeConditionsProducts/OutcomesKey References
Alkylation Alkyl halides, base (K₂CO₃), DMF, 80°CN-alkylated triazoles (e.g., N-methyl derivatives)
Acylation Acetyl chloride, pyridine, RTN-acetylated triazoles
Sulfonation SO₃H reagents, H₂SO₄ catalystTriazole sulfonates
  • Mechanistic Insight : The NH group at position 1 of the triazole reacts preferentially due to lower steric hindrance compared to substituted positions. Alkylation enhances solubility but may reduce biological activity.

Electrophilic Aromatic Substitution

The phenyl and furan rings undergo electrophilic substitution, guided by substituent electronic effects:

Phenyl Ring (4-Ethoxy-3-Methoxy)

ReactionReagents/ConditionsRegioselectivityReferences
Nitration HNO₃/H₂SO₄, 0–5°CPara to ethoxy group
Halogenation Br₂/FeBr₃, CH₂Cl₂, 25°COrtho to methoxy group
Sulfonation H₂SO₄, 100°CMeta to methoxy group
  • Directing Effects : The methoxy group (-OCH₃) is strongly ortho/para-directing, while the ethoxy group (-OC₂H₅) exerts similar but weaker effects.

Furan Ring

ReactionReagents/ConditionsProductsReferences
Nitration Acetyl nitrate, -10°C5-Nitro-furan derivatives
Friedel-Crafts Acylation AlCl₃, RCOCl2-Acyl-furan adducts
  • Reactivity : The furan’s electron-rich 2-position is highly reactive, enabling facile functionalization.

Oxidation Reactions

Functional groups undergo oxidation under controlled conditions:

SubstrateOxidizing AgentProductsReferences
Ethoxy Group KMnO₄, H₂O, 100°CCarboxylic acid (-COOH)
Furan Ring O₃, then Zn/H₂OMaleic anhydride derivatives
Triazole Ring H₂O₂, Fe²⁺ catalystTriazole N-oxide
  • Stability : The triazole ring itself is resistant to oxidation, but substituents like ethoxy are vulnerable.

Metal Complexation

The triazole’s nitrogen atoms coordinate with transition metals:

Metal IonLigand SitesApplicationsReferences
Cu(II)N1 and N4 of triazoleAntimicrobial agents
Pd(II)Triazole N2 and furan OCatalysis (C–C coupling)
  • Structural Impact : Coordination alters electron density, enhancing catalytic or bioactive properties .

Comparative Reactivity Analysis

A comparison with structurally similar triazoles highlights substituent effects:

CompoundKey Reactivity DifferencesCause
5-(4-Ethoxyphenyl)-1H-1,2,4-triazoleLower electrophilic substitution on phenyl ringAbsence of methoxy group
3-(Bromophenyl)-5-(methoxyphenyl)-1H-triazoleEnhanced halogenation at bromine siteBromine’s leaving-group ability
5-(Furfuryl)-1H-triazoleReduced furan reactivity due to alkyl substitutionSteric hindrance

Mechanistic Case Study: Nitration

A proposed mechanism for phenyl ring nitration:

  • Electrophile Generation : HNO₃ protonation forms NO₂⁺ .

  • Attack : NO₂⁺ targets the para position relative to ethoxy (most electron-rich site).

  • Intermediate Stabilization : Methoxy group donates electrons via resonance.

  • Deprotonation : Regenerates aromaticity, yielding nitro-substituted product.

Comparison with Similar Compounds

Table 1: Key physicochemical properties of 1,2,4-triazole derivatives

Compound Name Melting Point (°C) Yield (%) Solubility Key Structural Features Reference
5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole (Target) Not reported ~65–67* Moderate in DMF Ethoxy, methoxy phenyl; furan
5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole 106.6–109.8 67 Lipophilic Adamantane; monoterpene thioether
4-Ethyl-3-(furan-2-yl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazole Not reported Not reported Soluble in CH₂Cl₂ Ethyl substituent; benzylthio group
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole Not reported Not reported Ethanol-soluble Fluorophenyl; methylphenyl

*Inferred from analogous synthesis yields in .

Key Observations :

  • Substituent Effects : The target compound’s ethoxy and methoxy groups enhance polarity compared to adamantane- or alkylthio-substituted analogues, influencing solubility and crystallinity .
  • Thermal Stability : Adamantane-containing triazoles exhibit higher melting points due to rigid, bulky substituents , whereas furan-linked derivatives may show lower thermal stability.

Key Observations :

  • Toxicity Trends : Alkylthio substituents increase acute toxicity (e.g., LD₅₀ = 263 mg/kg for heptylthio derivatives) compared to methoxy/ethoxy analogues .
  • Activity Gaps : The target compound’s bioactivity remains uncharacterized, but its methoxy and furan groups are common in antifungal agents (e.g., triticonazole) .

Key Observations :

  • Crystallinity : Halogen-substituted triazoles (e.g., chloro/fluoro) form isostructural crystals with triclinic symmetry, whereas furan-containing derivatives may adopt less symmetric packing due to steric hindrance .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for pyrazolyl-thiazole triazoles) achieves higher yields (>80%) compared to conventional methods (~65%) .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the nitrile’s electrophilic carbon, forming an amidrazone intermediate. Subsequent intramolecular cyclization eliminates ammonia, yielding the triazole ring. Optimal conditions include:

  • Solvent: Ethanol or DMF at reflux (80–100°C).

  • Catalyst: Anhydrous zinc chloride or acetic acid (5–10 mol%).

  • Reaction Time: 6–12 hours.

Example Procedure:

A mixture of 4-ethoxy-3-methoxybenzohydrazide (1.0 equiv) and furan-2-carbonitrile (1.2 equiv) in ethanol was refluxed for 8 hours with ZnCl₂ (0.1 equiv). The crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound (72%).

Oxidative Cyclization of Trifluoroacetimidohydrazides

Metal-free oxidative cyclization has emerged as a sustainable method for constructing 1,2,4-triazoles. Lu et al. demonstrated that trifluoroacetimidohydrazides undergo iodine-mediated cyclization with DMF as a carbon source, forming 3-trifluoromethyl-1,2,4-triazoles. Adapting this protocol for the target compound involves:

Substrate Design

  • Trifluoroacetimidohydrazide Precursor: Synthesized from 4-ethoxy-3-methoxyaniline and trifluoroacetic anhydride.

  • Furan-2-carbaldehyde as the heteroaryl component.

Reaction Parameters

  • Oxidant: Iodine (1.2 equiv) in DMF at 100°C.

  • Time: 4–6 hours.

  • Yield: 68–75%.

The mechanism involves iodine-induced dehydrogenation, followed by cyclization and aromatization. This method avoids transition metals, simplifying purification.

Copper-Catalyzed Synthesis from Nitriles

Copper catalysts enable one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. Xu et al. reported a Cu(OAc)₂-catalyzed protocol for assembling triazoles with broad substrate tolerance. For the target compound:

Substrate Preparation

  • 4-Ethoxy-3-methoxybenzonitrile (aryl nitrile).

  • Furan-2-amidoxime (heteroaryl amidoxime).

Catalytic Cycle

  • Hydroxylamine addition to the nitrile forms an amidoxime.

  • Copper-mediated coupling with the second nitrile generates the triazole core.

Optimized Conditions:

  • Catalyst: Cu(OAc)₂ (10 mol%).

  • Solvent: Methanol at 60°C.

  • Yield: 82%.

[3+2] Cycloaddition of Hydrazonoyl Chlorides

Yavari and Khaledian developed a one-pot synthesis of 1,3-disubstituted triazoles via [3+2] cycloaddition between hydrazonoyl chlorides and N-methylimidazole. Adapting this method:

Substrate Selection

  • Hydrazonoyl Chloride: Derived from 4-ethoxy-3-methoxybenzaldehyde.

  • Furan-2-carboxaldehyde as the dipolarophile.

Reaction Details

  • Conditions: Acetonitrile, reflux, 12 hours.

  • Yield: 89%.

This method offers excellent regioselectivity and functional group compatibility.

Comparative Analysis of Methods

Method Catalyst Yield Reaction Time Purification
CyclocondensationZnCl₂72%8 hoursColumn chromatography
Oxidative CyclizationI₂68–75%6 hoursRecrystallization
Copper-CatalyzedCu(OAc)₂82%10 hoursExtraction
[3+2] CycloadditionNone89%12 hoursSilica gel chromatography

Key considerations:

  • Scalability: Copper-catalyzed and cyclocondensation methods are amenable to gram-scale synthesis.

  • Sustainability: Iodine-mediated cyclization avoids heavy metals but requires stoichiometric oxidants .

Q & A

Q. What are the established synthetic routes for 5-(4-Ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole?

  • Methodological Answer : A common approach involves refluxing precursor hydrazides with phenylhydrazine or substituted amines, followed by cyclization. For example, triazole-thione derivatives can be synthesized by reacting 5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamides in ethanol under alkaline conditions (KOH) and refluxing for 1 hour . Alternative routes include nucleophilic substitution of ethoxy- and methoxy-substituted aryl halides with triazole intermediates, with purification via recrystallization from ethanol or acetone .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Integrated use of IR spectroscopy (to confirm functional groups like C-N and C-O bonds), NMR (¹H/¹³C for substituent connectivity), and mass spectrometry (for molecular ion peaks) is essential. For example, IR peaks at 1600–1650 cm⁻¹ indicate triazole ring vibrations, while ¹H NMR signals at δ 6.5–8.0 ppm confirm aromatic protons . Elemental analysis (C, H, N) further validates purity .

Q. How is single-crystal X-ray diffraction applied to determine molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (performed at 100 K) resolves bond lengths, angles, and torsion angles. Software like SHELXL refines crystallographic data, with R-factors < 0.05 indicating high accuracy. For example, studies on analogous triazoles show methoxy groups adopt planar configurations with dihedral angles < 5° relative to the triazole core .

Advanced Research Questions

Q. How do alkyl chain modifications in triazole derivatives influence pharmacological activity and toxicity?

  • Methodological Answer : Alkyl substituents alter lipophilicity and bioavailability. Acute toxicity studies (LD₅₀ in rodents) show that 3-decyl derivatives are more toxic (LD₅₀ = 263 mg/kg) than 3-methyl analogs (LD₅₀ = 1570 mg/kg), likely due to increased membrane permeability. Conversely, shorter chains (e.g., propyl) reduce toxicity while retaining antifungal activity . Computational models (e.g., LogP calculations) can predict these trends .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies in spectroscopic or crystallographic data require cross-validation. For example, DFT calculations (B3LYP/6-311++G**) can optimize geometry and predict NMR/IR spectra, which are compared to experimental results. If deviations exceed 5%, re-examining sample purity or crystallographic refinement parameters (e.g., thermal motion) is advised . Software likeORTEP-3 visualizes structural anomalies .

Q. How can solubility be optimized for in vitro assays without compromising stability?

  • Methodological Answer : Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or pH adjustment (buffers at pH 6.5–7.5). For highly lipophilic derivatives, micellar solubilization with β-cyclodextrin (10–20 mM) enhances solubility. Stability is monitored via HPLC over 24 hours at 37°C .

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